molecular formula C13H19N3S B5598977 5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione

5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione

Cat. No.: B5598977
M. Wt: 249.38 g/mol
InChI Key: JHSBBGCQTBTCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione is a heterocyclic compound that contains a triazolidine ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate aldehydes with thiourea derivatives under specific conditions. One common method involves the use of electrocatalytic tandem assembly, where aldehydes react with thiourea in the presence of sodium halides in an undivided cell. This method is efficient and adheres to green chemistry principles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted triazolidine derivatives.

Scientific Research Applications

5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-one: Similar structure but with an oxygen atom instead of sulfur.

    5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-selenone: Contains selenium instead of sulfur.

Uniqueness

5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione is unique due to its specific thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-4-13(5-2)14-12(17)16(15-13)11-8-6-10(3)7-9-11/h6-9,15H,4-5H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSBBGCQTBTCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(=S)N(N1)C2=CC=C(C=C2)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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